molecular formula C7H5ClN4 B13002617 3-Chloropyrido[3,4-b]pyrazin-5-amine

3-Chloropyrido[3,4-b]pyrazin-5-amine

Cat. No.: B13002617
M. Wt: 180.59 g/mol
InChI Key: TZOWNZMXAVIGIK-UHFFFAOYSA-N
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Description

3-Chloropyrido[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H5ClN4. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the formation of a domino imine followed by intramolecular annulation and subsequent reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloropyrido[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized derivatives .

Scientific Research Applications

3-Chloropyrido[3,4-b]pyrazin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropyrido[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloropyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C7H5ClN4/c8-5-3-11-4-1-2-10-7(9)6(4)12-5/h1-3H,(H2,9,10)

InChI Key

TZOWNZMXAVIGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC(=CN=C21)Cl)N

Origin of Product

United States

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